molecular formula C9H14N2 B1329547 N-Ethylpyridine-2-ethylamine CAS No. 6304-26-3

N-Ethylpyridine-2-ethylamine

Cat. No. B1329547
CAS RN: 6304-26-3
M. Wt: 150.22 g/mol
InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
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Description

N-Ethylpyridine-2-ethylamine (NEPE) is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a pungent odor and is soluble in water, ethanol, and acetone. NEPE has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists. The purpose of

Scientific Research Applications

  • Dynamic Combinatorial Chemistry and Macrocyclic Compounds : Research by Haussmann, Khan, and Stoddart (2007) highlights the use of 2,6-diformylpyridine and 2,2'-oxybis(ethylamine) in forming dynamic combinatorial libraries, leading to the creation of [2]rotaxanes. These rotaxanes retain dynamic characteristics, demonstrating potential in the development of molecular machines and smart materials (Haussmann et al., 2007).

  • Anticancer Properties of Related Compounds : Lo et al. (2015) explored the anticancer properties of a dinuclear Platinum(II) N4Py complex, where N4Py is structurally related to N-Ethylpyridine-2-ethylamine. This study suggests potential applications in developing novel anticancer drugs (Lo et al., 2015).

  • Nucleophilic Rearrangements in Organic Chemistry : The work by Terenin and Maloshitskaya (2000) on the rearrangement of 2'-substituted 2-ethylpyridines, using methylamine, provides insights into the mechanisms of nucleophilic rearrangements, which is crucial in organic synthesis (Terenin & Maloshitskaya, 2000).

  • Molecular Pharmacology and Ligand-Receptor Interactions : Berridge (1972) investigated the role of ethylamine and its derivatives in activating 5-hydroxytryptamine receptors. Understanding these interactions is vital for the development of pharmaceuticals targeting these receptors (Berridge, 1972).

  • Peptide Synthesis and Chemical Ligation : Kawakami and Aimoto (2003) described a photoremovable auxiliary for peptide synthesis using a 2-mercapto-1-(2-nitrophenyl)ethylamine moiety. This approach aids in the development of efficient peptide synthesis methods (Kawakami & Aimoto, 2003).

  • Catalysis and Polymerization : Flisak and Sun (2015) discussed the application of diiminopyridyl metal complexes, similar in structure to this compound, in ethylene polymerization, showcasing their role in catalysis and materials science (Flisak & Sun, 2015).

  • Spectroscopic Studies and Molecular Interactions : Gobin, Marteau, and Petitet (2004) conducted spectroscopic studies on n-ethylamines, providing insights into molecular interactions essential for understanding the behavior of this compound in various environments (Gobin et al., 2004).

Safety and Hazards

N-Ethylpyridine-2-ethylamine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

N-ethyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVQNMIQKLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212327
Record name N-Ethylpyridine-2-ethylamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6304-26-3
Record name N-Ethyl-2-pyridineethanamine
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Record name N-Ethylpyridine-2-ethylamine
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Record name 6304-26-3
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Record name N-Ethylpyridine-2-ethylamine
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Record name N-ethylpyridine-2-ethylamine
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Record name N-ETHYLPYRIDINE-2-ETHYLAMINE
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